(3,4-Dichlorophenoxy)acetyl chloride

Plant growth regulation Auxin antagonism Phenoxy herbicide development

(3,4-Dichlorophenoxy)acetyl chloride (CAS 20143-45-7, IUPAC: 2-(3,4-dichlorophenoxy)acetyl chloride) is a reactive acyl chloride intermediate in the phenoxyacetic acid herbicide class. It contains two chlorine substituents on the aromatic ring at the 3- and 4-positions, distinguishing it from the more common 2,4-dichloro isomer.

Molecular Formula C8H5Cl3O2
Molecular Weight 239.5 g/mol
Cat. No. B1281916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorophenoxy)acetyl chloride
Molecular FormulaC8H5Cl3O2
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(=O)Cl)Cl)Cl
InChIInChI=1S/C8H5Cl3O2/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2
InChIKeyVQCHWKZWMLZZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dichlorophenoxy)acetyl chloride: Product Profile, CAS 20143-45-7, and Core Specifications


(3,4-Dichlorophenoxy)acetyl chloride (CAS 20143-45-7, IUPAC: 2-(3,4-dichlorophenoxy)acetyl chloride) is a reactive acyl chloride intermediate in the phenoxyacetic acid herbicide class [1]. It contains two chlorine substituents on the aromatic ring at the 3- and 4-positions, distinguishing it from the more common 2,4-dichloro isomer [2]. The compound has molecular formula C₈H₅Cl₃O₂, molecular weight 239.5 g/mol, and is typically supplied at 95% purity as a building block for research and synthesis applications .

Why (3,4-Dichlorophenoxy)acetyl chloride Cannot Be Substituted by Other Phenoxyacetyl Chloride Analogs


Chlorine substitution pattern on the phenoxy ring fundamentally alters biological activity, material intercalation behavior, and derivative performance profiles. Studies demonstrate that the 3,4-dichloro isomer exhibits differential plant growth regulatory potency compared to the 2,4-dichloro and 2,3-dichloro analogs [1]. In layered nanohybrid formulations, 3,4-dichlorophenoxyacetate anions produce distinct basal spacing expansions (18.7 Å in ZAL systems) and controlled-release kinetics that differ from those of MCPA (19.7 Å) and TBA (20.0 Å) when co-intercalated [2]. Electrochemical degradation behavior of 3,4-dichlorophenoxy derivatives diverges from 2,4-dichloro counterparts due to chlorine atom positioning effects on redox potentials [3]. Generic substitution without empirical validation therefore risks altered efficacy, release profiles, or reactivity in downstream applications.

(3,4-Dichlorophenoxy)acetyl chloride: Quantified Comparative Evidence for Scientific Selection


Superior Auxin Antagonist Potency: 3,4-Dichlorophenoxyacetone Shows 62 μg/mL Half-Maximal Growth Inhibition vs 2,4-Dichloro Isomer at 86 μg/mL

In a head-to-head comparison of six dichlorophenoxyacetones evaluated for auxin antagonist activity using Avena coleoptile straight-growth assays, the 3,4-dichloro isomer exhibited the lowest half-maximal inhibitory concentration among all tested compounds. The 3,4-dichlorophenoxyacetone derivative—the ketone analog directly synthesizable from (3,4-dichlorophenoxy)acetyl chloride—achieved 50% growth inhibition at 62 μg/mL, compared to 86 μg/mL for the 2,4-dichloro isomer and 106 μg/mL for the 2,3-dichloro isomer [1].

Plant growth regulation Auxin antagonism Phenoxy herbicide development

Distinct Nanohybrid Intercalation Geometry: 3,4-D Expands ZAL Basal Spacing to 18.7 Å vs MCPA 19.7 Å and TBA 20.0 Å

When intercalated singly into zinc-aluminum-layered double hydroxide (ZAL), the 3,4-dichlorophenoxyacetate (3,4-D) anion produced a basal spacing of 18.7 Å (from 8.9 Å in pristine ZAL). In a parallel single-guest intercalation study, MCPA (2-methyl-4-chlorophenoxyacetate) yielded a larger basal spacing of 19.7 Å, while dual intercalation of 3,4-D with MCPA resulted in an intermediate 19.2 Å spacing [1]. In a separate duplex formulation with TBA (2,4,5-trichlorophenoxybutyric acid), the Zn-Al-3,4D-TBA nanohybrid exhibited 20.0 Å basal spacing, with 3,4-D achieving 53.5% (w/w) loading efficiency [2][3].

Controlled-release formulation Layered double hydroxide Agrochemical delivery systems

Controlled-Release Kinetics: 3,4-D Exhibits 27.8% Release vs TBA 53.4% Release in Duplex Nanohybrid Formulation

In a duplex nanohybrid formulation (ZADTX) containing both 3,4-dichlorophenoxyacetic acid (3,4-D) and 2,4,5-trichlorophenoxybutyric acid (TBA) co-intercalated into Zn-Al-LDH, 3,4-D demonstrated a 27.8% cumulative release compared to 53.4% for TBA under identical experimental conditions [1]. Both release profiles fitted a pseudo-second-order kinetic model, indicating diffusion-controlled release mechanisms. The differential release rates enable tailored co-delivery of multiple active agents with staggered temporal profiles.

Release kinetics Pseudo-second-order model Environmental formulation

Release Medium-Dependent Kinetics: 3,4-D Release Order Phosphate > Carbonate > Sulfate > Chloride

Controlled-release experiments with N3,4-D nanohybrid (3,4-D intercalated into Zn-Al-LDH) demonstrated that 3,4-D release rate follows a clear hierarchy depending on the incoming aqueous anion: phosphate > carbonate > sulfate > chloride [1]. This medium-dependent release profile provides tunable delivery characteristics based on environmental anion composition, which is not uniformly observed across all phenoxy herbicide-LDH nanohybrids.

Controlled release Anion exchange Environmental fate

Electrochemical Differentiation: 3,4-Dichlorophenoxy Derivatives Show Distinct Redox Behavior vs 2,4-Dichloro Analogs

A comparative electrochemical study of six phenoxy herbicides—including 4-(3,4-dichlorophenoxy)butyric acid (2,4-DB) and 2,4-dichlorophenoxyacetic acid (2,4-D)—demonstrated that electrochemical behavior differs significantly based on chlorine substitution pattern and aliphatic side chain structure [1]. The observed differences enable selective electrochemical detection and quantification of 3,4-dichloro derivatives in complex environmental matrices without interference from 2,4-dichloro or MCPA congeners.

Electrochemical detection Environmental monitoring Degradation analysis

Sulfonation Regioselectivity: Exclusive 6-Sulfonic Acid Formation from 3,4-Dichlorophenoxyacetic Acid

A comparative sulfonation study of (2,3-, 2,4-, and 3,4-dichlorophenoxy)acetic acids with concentrated aqueous sulfuric acid revealed that each isomer produces a single, distinct sulfonic acid regioisomer: 2,3-dichloro yields 4-sulfonic acid, 2,4-dichloro yields 6-sulfonic acid, and 3,4-dichloro yields 6-sulfonic acid exclusively [1]. This regiochemical specificity enables predictable downstream functionalization of the (3,4-dichlorophenoxy)acetyl scaffold.

Synthetic derivatization Regioselectivity Sulfonation chemistry

High-Value Application Scenarios for (3,4-Dichlorophenoxy)acetyl chloride Based on Quantitative Evidence


Development of High-Potency Auxin-Based Herbicide Candidates

Research programs synthesizing novel phenoxy herbicide derivatives should prioritize the 3,4-dichloro scaffold for lead optimization. Direct comparative data show that 3,4-dichlorophenoxyacetone achieves half-maximal growth inhibition at 62 μg/mL—28% more potent than the 2,4-dichloro isomer (86 μg/mL) and 41% more potent than the 2,3-dichloro isomer (106 μg/mL) in Avena coleoptile auxin antagonist assays [1]. (3,4-Dichlorophenoxy)acetyl chloride serves as the direct acylating precursor to these active ketones and related amide derivatives. The established structure-activity relationship (SAR) positions this isomer as the optimal starting material for high-potency auxin antagonist development.

Controlled-Release Agrochemical Formulations Requiring Extended Duration and Co-Delivery

Formulation scientists designing Zn-Al-LDH based controlled-release systems should select 3,4-dichlorophenoxyacetic acid (accessible via hydrolysis of the acetyl chloride) when extended release duration or staggered co-release with faster-eluting actives is required. The 27.8% cumulative release of 3,4-D versus 53.4% for TBA in identical duplex nanohybrid matrices demonstrates a 48% slower release profile [2]. This property, combined with 53.5% (w/w) loading efficiency and predictable medium-dependent release kinetics (phosphate > carbonate > sulfate > chloride), makes 3,4-D derivatives ideal for sustained-activity formulations where reduced application frequency and minimized environmental leaching are critical objectives [3].

Synthesis of Regiodefined Sulfonamide and Sulfonate Ester Derivatives for SAR Libraries

Medicinal and agrochemical chemists requiring defined sulfonation products for SAR library construction should utilize the 3,4-dichlorophenoxy scaffold due to its exclusive 6-sulfonic acid formation under concentrated sulfuric acid conditions [4]. Unlike the 2,3-dichloro isomer (which yields 4-sulfonic acid) or the 2,4-dichloro isomer (which yields 6-sulfonic acid), the 3,4-dichloro substitution pattern offers predictable, single-product sulfonation without isomeric mixtures that complicate purification and confound biological testing. (3,4-Dichlorophenoxy)acetyl chloride provides the reactive acyl chloride handle for subsequent amide or ester formation prior to or following sulfonation.

Environmental Monitoring Method Development for Phenoxy Herbicide Residue Analysis

Analytical laboratories developing selective detection methods for phenoxy herbicide residues in environmental matrices should incorporate 3,4-dichloro-substituted reference standards derived from this acetyl chloride precursor. Electrochemical studies confirm that 4-(3,4-dichlorophenoxy)butyric acid (2,4-DB) exhibits distinct voltammetric behavior compared to 2,4-D, MCPA, and 2,4,5-T, enabling interference-free quantification in complex samples [5]. (3,4-Dichlorophenoxy)acetyl chloride enables synthesis of authentic standards and isotopically labeled internal standards required for validated LC-MS/MS or electrochemical detection workflows supporting regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-Dichlorophenoxy)acetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.